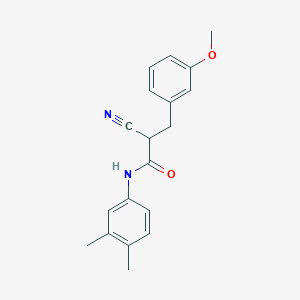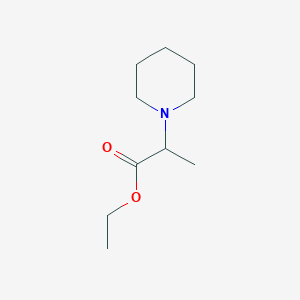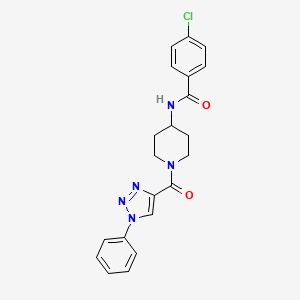
2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide, commonly known as 2-Cyano-N-methyl-3-methoxypropanamide, is a synthetic compound that has been used in a variety of applications ranging from drug development to chemical synthesis. It is a colorless, odorless, and crystalline solid that is insoluble in water, but soluble in ethanol and other organic solvents. While the compound has been widely studied, its exact mechanism of action and biochemical and physiological effects are still largely unknown.
Aplicaciones Científicas De Investigación
2-Cyano-N-methyl-3-methoxypropanamide has been widely studied for its potential applications in drug development, chemical synthesis, and other scientific research. In drug development, the compound has been studied for its potential to inhibit the activity of enzymes, such as caspase-3 and caspase-7, which are involved in apoptosis and cell death. Additionally, the compound has been studied for its potential to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase. In chemical synthesis, the compound has been studied for its potential to act as a catalyst for the synthesis of various compounds, including polymers and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of 2-Cyano-N-methyl-3-methoxypropanamide is still largely unknown, but it is believed to involve the inhibition of enzymes involved in apoptosis and fatty acid synthesis. The compound is thought to interact with these enzymes by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. Additionally, the compound is thought to interact with the enzyme's active site in a manner that reduces the enzyme's ability to bind its substrate.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 2-Cyano-N-methyl-3-methoxypropanamide are still largely unknown. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of enzymes involved in apoptosis and fatty acid synthesis. Additionally, the compound may have an effect on the body's metabolism, as well as its ability to absorb and utilize nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-N-methyl-3-methoxypropanamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is its high solubility in organic solvents, which makes it ideal for use in a variety of laboratory applications. Additionally, the compound is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, the compound is insoluble in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action and biochemical and physiological effects of the compound are still largely unknown, which can make it difficult to predict the results of experiments.
Direcciones Futuras
The potential applications of 2-Cyano-N-methyl-3-methoxypropanamide are still largely unknown. However, there are several potential future directions for research. One potential direction for research is to further study the compound's mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore the compound's potential applications in drug development and chemical synthesis. Additionally, further research could be conducted to explore the compound's potential as an inhibitor of enzymes involved in apoptosis and fatty acid synthesis. Finally, further research could be conducted to explore the compound's potential as a catalyst for the synthesis of various compounds, including polymers and pharmaceuticals.
Métodos De Síntesis
2-Cyano-N-methyl-3-methoxypropanamide is synthesized through a four-step process. The first step involves the reaction of 3-methoxypropanol with anhydrous hydrogen cyanide to form 2-cyano-N-methyl-3-methoxypropanamide. The second step involves the addition of dimethylformamide to the reaction mixture, which yields a solution of 2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide in dimethylformamide. The third step involves the addition of a base, such as potassium carbonate, to the reaction mixture, which converts the intermediate into the desired product. The fourth and final step involves the isolation of the product by precipitation with ethanol.
Propiedades
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-17(9-14(13)2)21-19(22)16(12-20)10-15-5-4-6-18(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMZAMQMZLZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B2388785.png)
![N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2388789.png)
![N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2388790.png)
![N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide](/img/structure/B2388791.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388794.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)

![(E)-3-(2-methoxy-5-methylphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2388802.png)
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide](/img/structure/B2388805.png)

![2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2388807.png)